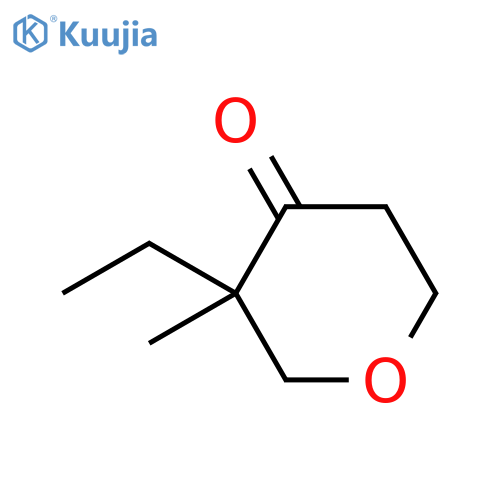Cas no 2229530-84-9 (3-ethyl-3-methyloxan-4-one)

3-ethyl-3-methyloxan-4-one structure
商品名:3-ethyl-3-methyloxan-4-one
3-ethyl-3-methyloxan-4-one 化学的及び物理的性質
名前と識別子
-
- 3-ethyl-3-methyloxan-4-one
- 3-Ethyl-3-methyltetrahydro-4H-pyran-4-one
- starbld0041582
- EN300-1722206
- 2229530-84-9
- 4H-Pyran-4-one, 3-ethyltetrahydro-3-methyl-
-
- インチ: 1S/C8H14O2/c1-3-8(2)6-10-5-4-7(8)9/h3-6H2,1-2H3
- InChIKey: XZMKJSHONREFAU-UHFFFAOYSA-N
- ほほえんだ: C1OCCC(=O)C1(CC)C
計算された属性
- せいみつぶんしりょう: 142.099379685g/mol
- どういたいしつりょう: 142.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 0.948±0.06 g/cm3(Predicted)
- ふってん: 199.6±15.0 °C(Predicted)
3-ethyl-3-methyloxan-4-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1722206-1.0g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 1g |
$971.0 | 2023-06-04 | |
| Enamine | EN300-1722206-0.5g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
| A2B Chem LLC | AY04176-1g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 1g |
$1058.00 | 2024-04-20 | |
| A2B Chem LLC | AY04176-50mg |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 50mg |
$273.00 | 2024-04-20 | |
| Enamine | EN300-1722206-10g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 10g |
$4176.0 | 2023-09-20 | |
| 1PlusChem | 1P01FJOW-5g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 5g |
$3543.00 | 2023-12-18 | |
| A2B Chem LLC | AY04176-10g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 10g |
$4431.00 | 2024-04-20 | |
| Aaron | AR01FJX8-1g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 1g |
$1361.00 | 2025-02-11 | |
| Aaron | AR01FJX8-10g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 10g |
$5767.00 | 2023-12-14 | |
| Enamine | EN300-1722206-2.5g |
3-ethyl-3-methyloxan-4-one |
2229530-84-9 | 95% | 2.5g |
$1903.0 | 2023-09-20 |
3-ethyl-3-methyloxan-4-one 関連文献
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
2229530-84-9 (3-ethyl-3-methyloxan-4-one) 関連製品
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
